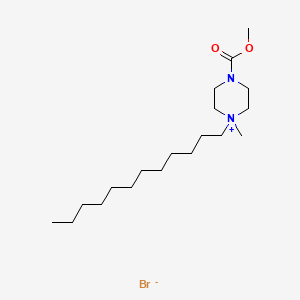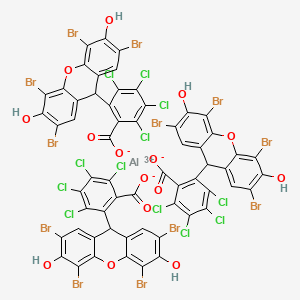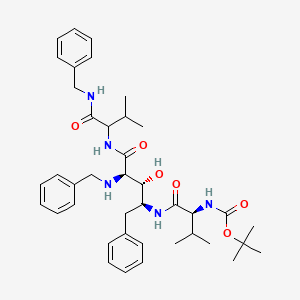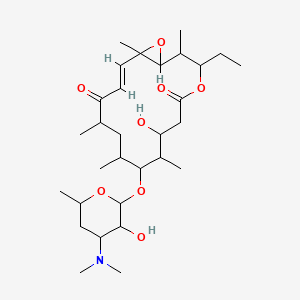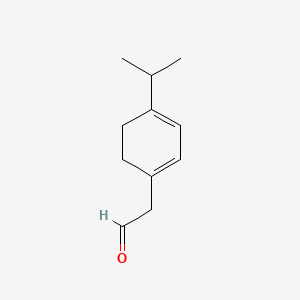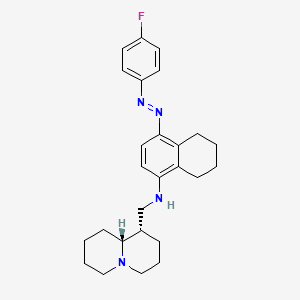
2H-Quinolizine-1-methanamine, N-(4-((4-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-, (1R-trans)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Quinolizine-1-methanamine, N-(4-((4-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-, (1R-trans)- is a complex organic compound with a unique structure that includes a quinolizine core, a methanamine group, and a fluorophenyl azo linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Quinolizine-1-methanamine, N-(4-((4-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-, (1R-trans)- typically involves multiple steps. The process begins with the preparation of the quinolizine core, followed by the introduction of the methanamine group and the fluorophenyl azo linkage. Common reagents used in these reactions include various amines, fluorobenzenes, and azo compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Quinolizine-1-methanamine, N-(4-((4-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-, (1R-trans)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Wissenschaftliche Forschungsanwendungen
2H-Quinolizine-1-methanamine, N-(4-((4-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-, (1R-trans)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylbenzamide: A simpler amide with similar structural features.
Allylamine: An unsaturated amine with comparable reactivity.
Uniqueness
What sets 2H-Quinolizine-1-methanamine, N-(4-((4-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-, (1R-trans)- apart from similar compounds is its unique combination of a quinolizine core, a methanamine group, and a fluorophenyl azo linkage. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Eigenschaften
CAS-Nummer |
150359-12-9 |
|---|---|
Molekularformel |
C26H33FN4 |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-4-[(4-fluorophenyl)diazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C26H33FN4/c27-20-10-12-21(13-11-20)29-30-25-15-14-24(22-7-1-2-8-23(22)25)28-18-19-6-5-17-31-16-4-3-9-26(19)31/h10-15,19,26,28H,1-9,16-18H2/t19-,26+/m0/s1 |
InChI-Schlüssel |
MWAACZIBCNBJSH-AFMDSPMNSA-N |
Isomerische SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CNC3=C4CCCCC4=C(C=C3)N=NC5=CC=C(C=C5)F |
Kanonische SMILES |
C1CCN2CCCC(C2C1)CNC3=C4CCCCC4=C(C=C3)N=NC5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


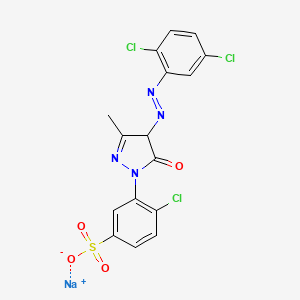
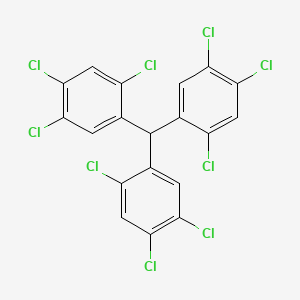

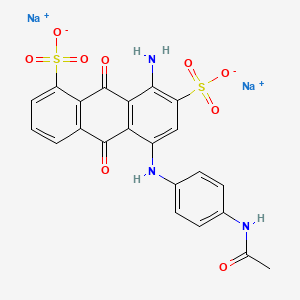
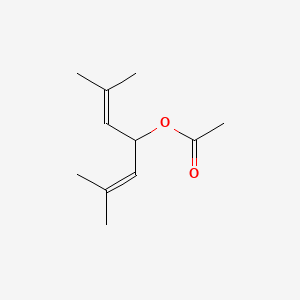
![Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B15184004.png)


